2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-[1-oxo-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N9O2/c1-14(29-19(30)11-15-3-2-4-16(15)25-29)20(31)27-9-7-26(8-10-27)17-5-6-18(24-23-17)28-13-21-12-22-28/h5-6,11-14H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWAPJZRUUFWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)N4C(=O)C=C5CCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Cyclopenta[c]pyrrole and Pyridine Derivatives
VX-950 (Cyclopenta[c]pyrrole-1-carboxamide)
- Structure : Cyclopenta[c]pyrrole core with a carboxamide group.
- Activity : HCV NS3/4A protease inhibitor (EC₅₀ = 0.35 μM in Huh 7.5 cells) .
- Key Differences :
- The target compound’s pyridazine ring replaces VX-950’s pyrrole, altering electron distribution and steric effects.
- The triazole-pyridazine substituent in the target compound may broaden target specificity compared to VX-950’s carboxamide.
Cyclopenta[c]pyridine Alkaloids
- Structure : Pyridine instead of pyridazine in the fused ring.
- Activity : Antibacterial, antiviral, and neuropharmacological effects (e.g., compound 91–127 in ) .
- Key Differences :
- Pyridazine’s two nitrogen atoms may enhance polarity and binding to charged enzyme pockets.
- Piperazine in the target compound could improve pharmacokinetics over simpler alkyl chains in pyridine alkaloids.
Triazole- and Piperazine-Containing Analogues
4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-propanoyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Lycorine Derivatives (Anti-HCV Agents)
- Structure : Lycorine alkaloids with modified substituents.
- Activity : Anti-HCV activity (EC₅₀ = 1.2–3.8 μM) with reduced cytotoxicity (CC₅₀ > 100 μM) .
- Key Differences :
- The target compound’s synthetic scaffold (vs. natural lycorine) allows for tailored modifications.
- Piperazine and pyridazine groups may lower cytotoxicity compared to lycorine’s planar aromatic system.
Bioactivity and Cytotoxicity Trends
Table 1: Comparison of Key Parameters
| Compound Class | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Key Structural Features |
|---|---|---|---|---|
| VX-950 (HCV protease inhibitor) | 0.35 | >100 | >285 | Cyclopenta[c]pyrrole, carboxamide |
| Lycorine derivative 1a | 1.2 | >100 | >83 | Modified lycorine scaffold |
| Lycorine derivative 3 | 3.8 | >100 | >26 | Hydroxyl group substitution |
| Target Compound (hypothesized) | ~1–5* | >100* | >20–100* | Cyclopenta[c]pyridazin-3-one, triazole-pyridazine, piperazine |
*Hypothetical range based on structural analogues .
Biological Activity
The compound 2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity based on diverse research findings.
Chemical Structure
The chemical structure of the compound features multiple functional groups that contribute to its biological properties. The presence of the triazole and piperazine moieties is particularly noteworthy as they are often associated with various pharmacological effects.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with triazole rings have been documented to possess significant antimicrobial properties. The interaction of the triazole moiety with microbial enzymes could inhibit their function.
- Anticancer Properties : Preliminary studies show potential cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have demonstrated moderate inhibition growth percentages (IGP) against breast cancer cell lines in the NCI-60 panel .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring may bind to metal ions or enzyme active sites, disrupting essential biochemical pathways.
- Receptor Interaction : The piperazine and pyridazine components may interact with specific receptors or proteins, influencing cellular signaling pathways.
- Cell Membrane Disruption : The hydrophobic nature of certain structural components may allow the compound to integrate into cell membranes, leading to increased permeability and cell lysis.
Antimicrobial Studies
In a comparative study on related triazole derivatives, compounds were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the piperazine substituent significantly enhanced antimicrobial efficacy .
Anticancer Activity
A study conducted on the NCI-60 human tumor cell lines revealed that compounds structurally similar to our target compound exhibited varying degrees of cytotoxicity. Notably, the highest IGP values were recorded for compounds with similar triazole and piperazine frameworks . The results are summarized in Table 1.
| Compound | Cancer Type | IGP (%) |
|---|---|---|
| Compound A | Breast Cancer | 23% |
| Compound B | Lung Cancer | 21% |
| Compound C | Colon Cancer | 15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
